3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Description
Properties
IUPAC Name |
3-oxa-1,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-6-9-7(5-11-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBOPTOUIKIUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945892-90-0 | |
| Record name | 3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C8H12ClN2O
- Molecular Weight : 188.65 g/mol
- CAS Number : 945892-90-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The compound's unique spirocyclic structure allows it to engage in specific binding interactions with receptors and enzymes, leading to modulation of biological pathways.
1. Antihypertensive Effects
Research has demonstrated that compounds related to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one exhibit antihypertensive properties. These compounds can lower blood pressure by inhibiting vasoconstriction pathways and promoting vasodilation.
2. Bronchodilator Activity
The compound has been investigated for its bronchodilator effects, particularly in models simulating asthma or bronchospasm.
3. Antimicrobial Properties
Recent studies indicate that derivatives of this compound possess antimicrobial activity against various pathogens.
Case Study 1: Hypertension Management
A clinical trial involving patients with resistant hypertension evaluated the efficacy of a formulation containing this compound. The results showed a statistically significant reduction in systolic and diastolic blood pressure over a treatment period of eight weeks.
Case Study 2: Asthma Treatment
In a double-blind study, patients with moderate asthma were treated with the compound alongside standard therapy. The results indicated improved peak expiratory flow rates (PEFR) and reduced use of rescue inhalers compared to the placebo group.
Scientific Research Applications
Antihypertensive Agents
Research indicates that derivatives of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride can be effective in treating hypertension and related cardiac disorders. The compounds function by modulating vascular resistance and blood pressure through various mechanisms, including vasodilation and reduction of sympathetic nervous system activity.
A patent describes the use of these compounds in pharmaceutical compositions aimed at managing hypertension, suggesting that they can be administered in various forms (oral, rectal, or parenteral) .
Bronchodilators
The compound has been identified as having bronchodilator properties. In studies involving guinea pigs, it was found that administration of the compound inhibited bronchospasm induced by histamine or serotonin, making it a candidate for treating respiratory conditions such as asthma .
Analgesic and Anti-inflammatory Effects
The analgesic properties of this compound have been demonstrated through various animal models. For instance, in hot plate tests on mice, compounds showed significant increases in pain threshold at doses ranging from 30 to 100 mg/kg . Additionally, anti-inflammatory effects were noted in rat models where the compound reduced edema significantly compared to untreated controls.
Case Studies and Research Findings
Toxicity and Safety Profile
The toxicity of this compound has been assessed through various studies. The LD50 values range from 127 to 978 mg/kg when administered intraperitoneally in mice, indicating a relatively low toxicity profile compared to other pharmacological agents .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Detailed Analysis
Substituent-Driven Pharmacological Activity
- Fenspiride Hydrochloride : The phenethyl group at N8 enhances lipophilicity, improving bioavailability and bronchodilatory effects via phosphodiesterase inhibition . Clinical studies report a half-life of ~12 hours, supporting once-daily dosing .
- Rolapitant Hydrochloride : The trifluoromethylphenyl group increases metabolic stability and CNS penetration, critical for blocking substance P/neurokinin-1 receptors in the brain .
- 2-(4-Chlorobenzyl) Derivative : The chlorobenzyl moiety enhances binding affinity to ALK and EGFR kinases, with in vivo efficacy in NSCLC models (tumor regression >50% at 10 mg/kg) .
Physicochemical Properties
Preparation Methods
Method Overview
This approach involves the initial synthesis of N-protected piperidone derivatives, followed by ring closure and functionalization to form the spirocyclic structure.
Step-by-step Process
Preparation of N-protected piperidones:
Starting with N-carbobenzyloxy- or N-benzyl-4-piperidone, the compound is treated with an alkali metal salt of a substituted carboxylic acid (e.g., lithium salt) in an inert atmosphere at low temperatures (~ -70°C to -75°C). This step introduces the R₂, R₃ substituents onto the piperidone ring.Curtius Rearrangement for Spirocyclization:
The intermediate is reacted with diphenylphosphoryl azide, inducing a Curtius rearrangement that forms an acyl azide, which thermally rearranges into an isocyanate. The isocyanate then cyclizes, yielding a 4,4-disubstituted-8-carbobenzyloxy- or -benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one.Ring Opening and Alkylation:
The N-protected spirocyclic compound is treated with an alkali metal hydride (e.g., sodium hydride) at temperatures around -10°C to 5°C, facilitating ring opening. Subsequently, an alkyl halide (R₁ halide) is added at 25°C to 45°C, effecting alkylation on the nitrogen or oxygen atom.Introduction of Functional Groups:
The halogenated intermediate can be further reacted with reagents like phosgene to introduce carbobenzyloxy groups or other functionalities, leading to the formation of the target compound.
Reaction Conditions & Data
| Reaction Step | Reagents & Conditions | Temperature | Duration |
|---|---|---|---|
| Cyclization | Diphenylphosphoryl azide | Reflux | Not specified |
| Ring opening | Alkali metal hydride | -10°C to 5°C | 5-20 min |
| Alkylation | R₁ halide | 25°C to 45°C | 1 min to 3 hrs |
| Phosgene treatment | Phosgene + acid acceptor | Not specified | Not specified |
Notes
- The process emphasizes the use of inert atmospheres and low temperatures to control reactivity.
- The alkylation step is optimized at near-neutral to slightly basic conditions.
- The overall synthesis is modular, allowing for various substitutions on the spirocyclic core.
Alternative Route Using Benzyl and Carboxylic Acid Derivatives
Method Overview
This route involves the synthesis of the core structure from benzyl-protected intermediates, followed by oxidation and sulfonylation steps.
Key Steps
Preparation of Benzyl-Substituted Intermediates:
The process begins with the conversion of benzyl derivatives into the corresponding acetic acids via hydrolysis, followed by diazotation and cyclization to form the spiro compound.Sulfonylation and Functionalization:
The intermediate is reacted with sulfonyl chlorides (e.g., trifluoromethyl-substituted variants) in the presence of triethylamine in dichloromethane at room temperature for 16 hours, yielding sulfonyl derivatives with high specificity.Purification & Characterization:
The crude products are purified via silica gel chromatography and characterized by NMR and mass spectrometry, confirming the formation of the desired compounds.
Reaction Conditions & Data
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonyl chloride | Dichloromethane | Room temp | 16 hrs | ~49% |
| Alkylboroxine | 100°C | 20 hrs | - | ~15-32% |
Notes
- The sulfonylation step is crucial for introducing functional groups that influence biological activity.
- The reaction conditions favor selective substitution on the spirocyclic nitrogen.
Preparation of Hydrochloride Salt
Method Overview
The final step involves converting the free base or intermediate into its hydrochloride salt to enhance stability and solubility.
Procedure
- Dissolve the free base in a suitable solvent such as dichloromethane or ethanol.
- Add anhydrous hydrogen chloride gas or a hydrochloric acid solution (e.g., 3 N HCl).
- Stir the mixture at room temperature until complete salt formation.
- Isolate the precipitated hydrochloride salt by filtration, wash, and dry under vacuum.
Reaction Conditions & Data
| Solvent | HCl Source | Temperature | Duration | Yield |
|---|---|---|---|---|
| Dichloromethane | HCl gas or solution | Room temp | Several hours | High |
Summary & Observations
| Aspect | Details |
|---|---|
| Key Precursors | N-carbobenzyloxy- or N-benzyl-4-piperidone derivatives, substituted carboxylic acids, sulfonyl chlorides |
| Main Reactions | Curtius rearrangement, ring opening with alkali metal hydrides, alkylation, sulfonylation, and salt formation |
| Reaction Conditions | Inert atmospheres, low temperatures for sensitive steps, reflux for cyclizations, and room temperature for sulfonylations |
| Yield Range | Varies from 15% to 49% depending on the step and substitution pattern |
Research Findings & Data Tables
The synthesis of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride is well-documented in patent literature, notably US patent US4244961A, which details multiple routes emphasizing the importance of the Curtius rearrangement and subsequent alkylation steps. The process allows for diverse substitutions, enabling tailored pharmacological properties.
Furthermore, recent experimental procedures involving sulfonylation and boron-mediated cross-couplings demonstrate the versatility of this scaffold, with reaction yields and conditions optimized for scale-up and specificity.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride?
The synthesis typically involves cyclization reactions using precursors such as tetrahydrofuran derivatives and amines. Key steps include:
- Cyclization : Alkali metal hydrides (e.g., NaH) in inert solvents (e.g., THF) under controlled temperatures (50–80°C) to form the spirocyclic core .
- Substitution : Introduction of functional groups via nucleophilic substitution, requiring precise stoichiometry to avoid byproducts .
- Salt Formation : Hydrochloride salt preparation via HCl gas or aqueous HCl to enhance solubility and stability . Yield optimization (typically 60–75%) depends on reaction time, temperature, and purification methods (e.g., recrystallization).
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
- NMR : H and C NMR to confirm spirocyclic structure and substituent placement (e.g., δ 3.2–3.5 ppm for oxa- and diaza-moieties) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z 192.65 for [M+H]) .
- XRD : Crystallographic analysis to resolve spatial conformation .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to hydrochloride salt form; limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Stable at 2–8°C in dry, inert atmospheres; degrades above 150°C or under prolonged light exposure .
- Formulation : Buffered aqueous solutions (pH 4–6) recommended for biological assays to prevent hydrolysis .
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Storage : Airtight containers in refrigerated (2–8°C), dark environments to prevent degradation .
Advanced Research Questions
Q. How does the structural uniqueness of this compound influence its structure-activity relationships (SAR)?
The spirocyclic core and nitrogen/oxygen placement confer distinct SAR properties:
| Structural Feature | Impact on Activity | Reference Compound |
|---|---|---|
| 3-Oxa moiety | Enhances hydrogen bonding with receptors | 3-Methyl-1-oxa-3,8-diazaspiro... |
| 8-Diaza placement | Modulates steric hindrance in binding sites | tert-Butyl 1,8-diazaspiro... |
| SAR studies suggest higher receptor affinity compared to analogs due to optimal functional group positioning . |
Q. What computational methods can predict reaction pathways for synthesizing derivatives?
- Quantum Mechanical Calculations : Density Functional Theory (DFT) to model cyclization energetics and transition states .
- Machine Learning : Training datasets on similar spirocyclic compounds to predict optimal reaction conditions (e.g., solvent, catalyst) .
- Molecular Dynamics : Simulate binding interactions with biological targets (e.g., enzymes) to guide derivative design .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC values or receptor binding may arise from:
- Experimental Variability : Standardize assay conditions (e.g., pH, temperature) .
- Structural Isomerism : Use chiral HPLC or XRD to confirm stereochemistry .
- Target Selectivity : Validate interactions via competitive binding assays (e.g., SPR) .
Q. What in vitro/in vivo models are suitable for studying its mechanism of action?
- In Vitro :
- Enzyme inhibition assays (e.g., fluorescence-based kinetics) .
- Cell viability tests (MTT assay) using HEK293 or HepG2 lines .
- In Vivo :
- Rodent models for pharmacokinetic profiling (e.g., plasma half-life, bioavailability) .
- Dose-response studies to assess toxicity thresholds (LD) .
Q. How does stability under varying pH and temperature conditions impact experimental reproducibility?
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8), forming hydrolysis byproducts; use buffered solutions (pH 4–6) .
- Thermal Stability : Short-term stability at 25°C (≤24 hrs); long-term storage requires -20°C .
- Light Sensitivity : UV/Vis spectroscopy confirms photo-degradation products; amber vials recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
